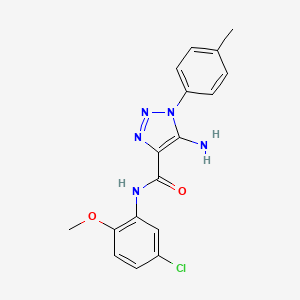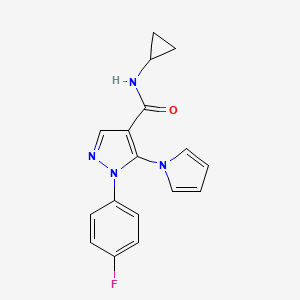![molecular formula C19H31NO2 B4655045 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine](/img/structure/B4655045.png)
4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine
Overview
Description
4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine is an organic compound with the molecular formula C19H31NO2 It is characterized by a morpholine ring attached to a hexyl chain, which is further connected to a trimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine typically involves a multi-step process:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of reactions starting from simple alkanes or alkenes.
Attachment of the Trimethylphenoxy Group: The trimethylphenoxy group is introduced via an etherification reaction, where a phenol derivative reacts with the hexyl chain under basic conditions.
Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction, where an amine and an alcohol group react under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine
- 4-[6-(2,3,5-trimethylphenoxy)hexyl]pyrrolidine
- 4-[6-(2,3,5-trimethylphenoxy)hexyl]azepane
Uniqueness
4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different ring structures, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-16-14-17(2)18(3)19(15-16)22-11-7-5-4-6-8-20-9-12-21-13-10-20/h14-15H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTVIJLQERQYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCCCN2CCOCC2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(4-FLUOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B4654963.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4654973.png)

![2-({[(2-Chloro-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B4654989.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B4654992.png)
![3-[[4-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]sulfanylphenyl]sulfonylamino]benzoic acid](/img/structure/B4654996.png)
![N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4655006.png)
![2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]butan-1-ol hydrochloride](/img/structure/B4655015.png)

![5-benzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4655025.png)
![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4655028.png)
![1-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4655041.png)
![N-(4-bromo-2-chlorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4655058.png)
![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4655067.png)
